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Compound of Interest

Compound Name: 2-(Nitrosomethyl)oxirane

Cat. No.: B15158998 Get Quote

Disclaimer: The compound "2-(Nitrosomethyl)oxirane" requested in the topic does not appear

in the reviewed scientific literature and is likely a misnomer. This document focuses on

structurally related and well-studied N-nitrosamines, specifically N-nitrosomethyl(2-

oxopropyl)amine (MOP) and N-nitrosomethyl(2-oxobutyl)amine (M-2-OB), which are potent

carcinogens used in experimental models of chemical carcinogenesis.

Application Notes
N-nitrosomethyl-2-oxoalkylamines, such as MOP and M-2-OB, are powerful tools for

researchers, scientists, and drug development professionals studying the mechanisms of

chemical carcinogenesis and evaluating potential cancer chemopreventive and therapeutic

agents. These compounds belong to the broader class of N-nitrosamines, which are known to

induce tumors in a wide variety of organs in laboratory animals.

The primary application of these compounds in cancer research is the induction of tumors in

animal models, which can then be used to study cancer development, progression, and

metastasis. The organ specificity of these carcinogens can be influenced by the animal

species, the route of administration, and the specific chemical structure of the nitrosamine. For

instance, MOP has been shown to be a potent pancreatic carcinogen in Syrian hamsters, while

also inducing tumors in the liver and kidneys.[1] M-2-OB also induces pancreatic

adenocarcinomas in Syrian hamsters.
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The mechanism of action of these N-nitrosamines involves metabolic activation by cytochrome

P450 (CYP) enzymes. This bioactivation process generates highly reactive electrophilic

intermediates, such as alkyldiazonium ions, which can then form covalent adducts with cellular

macromolecules, most importantly DNA. The formation of DNA adducts, if not properly repaired

by cellular DNA repair mechanisms, can lead to mutations in critical genes, such as oncogenes

and tumor suppressor genes, ultimately initiating the process of carcinogenesis.

The study of DNA adducts formed by these compounds provides valuable insights into their

genotoxicity and carcinogenic potential. The identification and quantification of specific DNA

adducts can serve as biomarkers of exposure and effect.

In the context of drug development, animal models of N-nitrosamine-induced carcinogenesis

are invaluable for testing the efficacy of novel anti-cancer drugs and chemopreventive agents.

These models allow for the evaluation of a drug's ability to inhibit tumor initiation, promotion, or

progression in a whole-organism setting.

Data Presentation
The following tables summarize quantitative data on the carcinogenicity of N-nitrosomethyl(2-

oxobutyl)amine (M-2-OB) and N-nitrosomethyl(2-oxopropyl)amine (MOP) in Syrian hamsters.

Table 1: Carcinogenicity of N-Nitrosomethyl(2-oxobutyl)amine (M-2-OB) in Syrian Hamsters

Dose
(mg/kg
body
weight)

Route of
Administrat
ion

Sex
Target
Organ

Tumor Type
Incidence
(%)

2.3
Subcutaneou

s
Male Pancreas

Ductular/Duct

al

Adenocarcino

ma

>90

4.0
Subcutaneou

s
Female Pancreas

Ductular/Duct

al

Adenocarcino

ma

67
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Data from Pour et al., Cancer Research, 1983.

Table 2: Carcinogenicity of N-Nitrosomethyl(2-oxopropyl)amine (MOP) in Syrian Hamsters
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Dose
(mg/kg
body
weight)

Route of
Administrat
ion

Treatment
Schedule

Target
Organ(s)

Tumor Type
Incidence
(%)

25
Subcutaneou

s

Single

injection
Pancreas

Ductular

Adenoma/Ad

enocarcinom

a

80

3.5
Subcutaneou

s

Weekly for

life
Pancreas

Ductular

Adenoma/Ad

enocarcinom

a

93

1.75
Subcutaneou

s

Weekly for

life
Pancreas

Ductular

Adenoma/Ad

enocarcinom

a

87

0.87
Subcutaneou

s

Weekly for

life
Pancreas

Ductular

Adenoma/Ad

enocarcinom

a

33

25
Subcutaneou

s

Single

injection
Nasal Cavity Tumors 40

3.5
Subcutaneou

s

Weekly for

life
Nasal Cavity Tumors 100

1.75
Subcutaneou

s

Weekly for

life
Nasal Cavity Tumors 27

25
Subcutaneou

s

Single

injection
Liver Tumors 7-100

25
Subcutaneou

s

Single

injection
Kidneys Tumors 7-80

Data from Pour et al., Cancer Research, 1981.[1]
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Experimental Protocols
Protocol 1: Induction of Pancreatic Cancer in Syrian Hamsters with N-Nitrosomethyl(2-

oxopropyl)amine (MOP)

1. Animal Model:

Male Syrian golden hamsters, 6-8 weeks old.

Animals should be housed in a controlled environment with a 12-hour light/dark cycle and

provided with standard laboratory chow and water ad libitum. All animal procedures must be

approved by the institutional animal care and use committee.

2. Carcinogen Preparation and Administration:

N-nitrosomethyl(2-oxopropyl)amine (MOP) should be handled with extreme caution in a

certified chemical fume hood, as it is a potent carcinogen. Personal protective equipment

(PPE), including gloves, lab coat, and safety glasses, is mandatory.

Prepare a stock solution of MOP in sterile saline. For example, to achieve a dose of 25

mg/kg for a 100g hamster, dissolve 2.5 mg of MOP in a suitable volume of saline for

subcutaneous injection (e.g., 0.2 ml).

For single-dose studies, administer a single subcutaneous injection of MOP (e.g., 25 mg/kg

body weight).

For chronic studies, administer weekly subcutaneous injections of MOP at the desired dose

(e.g., 1.75 or 3.5 mg/kg body weight) for the duration of the study.

3. Monitoring and Tumor Assessment:

Monitor the animals regularly for signs of toxicity, such as weight loss, lethargy, or ruffled fur.

The experiment is typically terminated at a predetermined time point (e.g., 20-40 weeks) or

when animals become moribund.

At necropsy, carefully dissect the pancreas and other organs of interest (liver, kidneys, lungs,

nasal cavity).
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Fix the tissues in 10% neutral buffered formalin for at least 24 hours.[2]

4. Histopathological Analysis:

After fixation, tissues are processed, embedded in paraffin, and sectioned at 4-5 µm

thickness.[2]

Stain the sections with hematoxylin and eosin (H&E) for microscopic examination.[2]

A board-certified veterinary pathologist should evaluate the slides to identify and classify

preneoplastic and neoplastic lesions according to established criteria.

Protocol 2: Analysis of DNA Adducts by ³²P-Postlabeling Assay

1. DNA Isolation:

Isolate high-molecular-weight DNA from target tissues (e.g., pancreas, liver) of animals

treated with the N-nitrosamine and from control animals using standard DNA extraction

methods (e.g., phenol-chloroform extraction or commercial kits).

2. DNA Digestion:

Enzymatically digest the DNA to deoxyribonucleoside 3'-monophosphates using a mixture of

micrococcal nuclease and spleen phosphodiesterase.

3. Adduct Enrichment (Optional but Recommended):

Enrich the adducted nucleotides from the normal nucleotides. This can be achieved by

methods such as nuclease P1 digestion, which removes normal nucleotides, or by butanol

extraction.

4. ³²P-Labeling:

Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4

polynucleotide kinase.

5. Chromatographic Separation:
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Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal

nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine

(PEI)-cellulose plates.

6. Detection and Quantification:

Visualize the separated DNA adducts by autoradiography.

Quantify the level of DNA adducts by excising the radioactive spots from the TLC plate and

measuring the radioactivity using liquid scintillation counting or by phosphorimaging analysis.

Adduct levels are typically expressed as relative adduct labeling (RAL), which is the ratio of

radioactive counts in the adduct spots to the total radioactive counts of all nucleotides.
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Caption: Metabolic activation of N-nitrosamines and induction of carcinogenesis.
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Caption: Experimental workflow for a chemical carcinogenesis study.
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Caption: Logical progression from N-nitrosamine exposure to carcinogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15158998?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/7438045/
https://pubmed.ncbi.nlm.nih.gov/7438045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11159875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11159875/
https://www.benchchem.com/product/b15158998#application-of-2-nitrosomethyl-oxirane-in-studies-of-chemical-carcinogenesis
https://www.benchchem.com/product/b15158998#application-of-2-nitrosomethyl-oxirane-in-studies-of-chemical-carcinogenesis
https://www.benchchem.com/product/b15158998#application-of-2-nitrosomethyl-oxirane-in-studies-of-chemical-carcinogenesis
https://www.benchchem.com/product/b15158998#application-of-2-nitrosomethyl-oxirane-in-studies-of-chemical-carcinogenesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15158998?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15158998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15158998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

